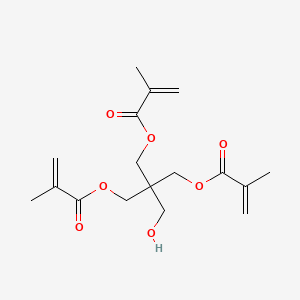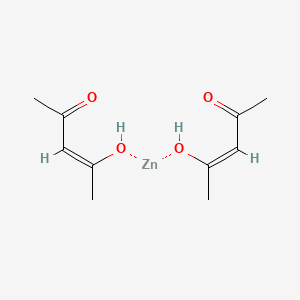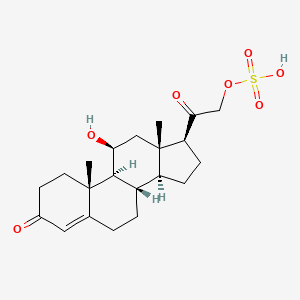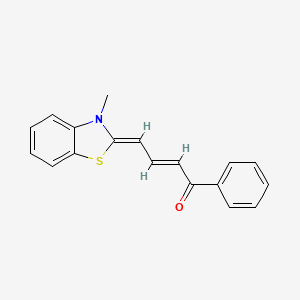
4-N-PENTYL-D11-PHENOL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-N-PENTYL-D11-PHENOL is a stable isotope-labeled compound, specifically a deuterated form of 4-n-pentylphenol. It is used as a reference standard in various scientific and industrial applications. The compound has a molecular formula of C11H16O and a molecular weight of 164.25 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-N-PENTYL-D11-PHENOL typically involves the deuteration of 4-n-pentylphenol. This process can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms into the phenol structure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to obtain the compound with high chemical purity (minimum 98%) and deuterium incorporation (98 atom % D) .
Chemical Reactions Analysis
Types of Reactions: 4-N-PENTYL-D11-PHENOL undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products:
Oxidation: Quinones
Reduction: Alcohols
Substitution: Nitro, sulfonyl, and halogenated derivatives
Scientific Research Applications
4-N-PENTYL-D11-PHENOL is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme activities.
Medicine: Utilized in pharmacokinetic studies to investigate drug metabolism and distribution.
Industry: Applied in environmental testing to monitor phenolic compounds in various samples
Mechanism of Action
The mechanism of action of 4-N-PENTYL-D11-PHENOL is primarily related to its phenolic structure. Phenols are known to undergo various biochemical interactions, including:
Proteolysis: Phenols can act as proteolytic agents, breaking down proteins by hydrolyzing peptide bonds.
Neurolysis: At high concentrations, phenols can cause chemical neurolysis, affecting nerve fibers.
Comparison with Similar Compounds
4-N-PENTYL-D11-PHENOL can be compared with other deuterated phenols and non-deuterated analogs:
Similar Compounds:
Uniqueness: The primary uniqueness of this compound lies in its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements in various scientific applications .
Properties
CAS No. |
1219805-30-7 |
|---|---|
Molecular Formula |
C11H5D11O |
Molecular Weight |
175.31 |
Synonyms |
4-N-PENTYL-D11-PHENOL |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![methyl (2S,3R,4S)-4-[2-[[(2R,3R,4S,4aR,6aR,6bS,8aS,11R,12R,12aS,14aR,14bR)-2,3,12-trihydroxy-4,6a,6b,11,12,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicen-4-yl]methoxy]-2-oxoethyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate](/img/structure/B1141476.png)


